![molecular formula C25H21BrN4O B3504082 6-bromo-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-(2-pyridinyl)quinoline](/img/structure/B3504082.png)
6-bromo-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-(2-pyridinyl)quinoline
Vue d'ensemble
Description
6-bromo-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-(2-pyridinyl)quinoline, also known as BPPQ, is a chemical compound that has been the subject of numerous scientific studies due to its potential applications in the field of medicine.
Applications De Recherche Scientifique
6-bromo-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-(2-pyridinyl)quinoline has been studied extensively for its potential applications in the field of medicine. It has been shown to have antitumor, antibacterial, and antifungal properties. In addition, 6-bromo-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-(2-pyridinyl)quinoline has been found to be effective against drug-resistant bacteria and has potential as a therapeutic agent for the treatment of infections.
Mécanisme D'action
The mechanism of action of 6-bromo-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-(2-pyridinyl)quinoline involves the inhibition of DNA synthesis and the disruption of bacterial cell membranes. 6-bromo-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-(2-pyridinyl)quinoline has been shown to bind to DNA and inhibit the activity of DNA polymerase, which is essential for DNA replication. In addition, 6-bromo-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-(2-pyridinyl)quinoline disrupts the bacterial cell membrane by binding to lipids, causing leakage of intracellular contents and ultimately leading to cell death.
Biochemical and Physiological Effects:
6-bromo-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-(2-pyridinyl)quinoline has been shown to have minimal toxicity in animal studies. It is rapidly absorbed and distributed throughout the body, with peak concentrations reached within 1-2 hours after administration. 6-bromo-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-(2-pyridinyl)quinoline is metabolized in the liver and excreted primarily in the urine. It has been shown to have no significant effects on liver or kidney function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 6-bromo-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-(2-pyridinyl)quinoline is its broad-spectrum activity against a variety of bacterial and fungal pathogens. It has also been found to be effective against drug-resistant strains of bacteria. However, one limitation of 6-bromo-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-(2-pyridinyl)quinoline is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 6-bromo-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-(2-pyridinyl)quinoline. One area of interest is the development of more efficient synthesis methods to produce 6-bromo-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-(2-pyridinyl)quinoline in larger quantities. Another area of interest is the investigation of its potential as a therapeutic agent for the treatment of infections, particularly those caused by drug-resistant bacteria. Additionally, further studies are needed to explore the mechanisms of action of 6-bromo-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-(2-pyridinyl)quinoline and its potential applications in other areas of medicine.
Propriétés
IUPAC Name |
(6-bromo-2-pyridin-2-ylquinolin-4-yl)-(4-phenylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21BrN4O/c26-18-9-10-22-20(16-18)21(17-24(28-22)23-8-4-5-11-27-23)25(31)30-14-12-29(13-15-30)19-6-2-1-3-7-19/h1-11,16-17H,12-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVLZAAMHEBURNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC(=NC4=C3C=C(C=C4)Br)C5=CC=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2-chlorophenyl)-N-{4-[(ethylamino)sulfonyl]phenyl}-8-methyl-4-quinolinecarboxamide](/img/structure/B3504008.png)
![[4-({[6-methyl-2-(3-pyridinyl)-4-quinolinyl]carbonyl}amino)phenyl]acetic acid](/img/structure/B3504016.png)
![7-chloro-N-[4-(difluoromethoxy)-2-methylphenyl]-8-methyl-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3504024.png)
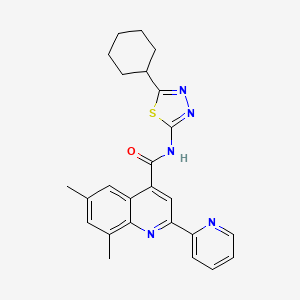

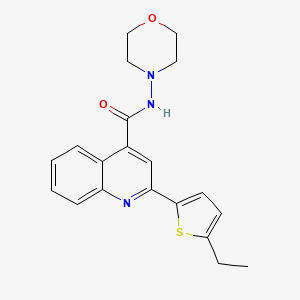
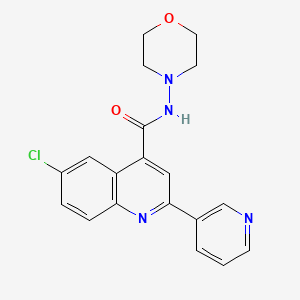
![6-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3504070.png)
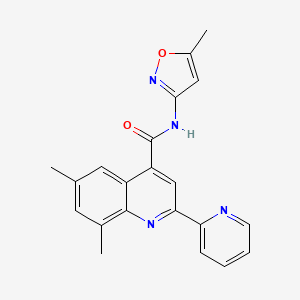
![N-[4-(difluoromethoxy)phenyl]-6-methyl-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3504088.png)
![N-[3-(aminocarbonyl)-2-thienyl]-2-(1,3-benzodioxol-5-yl)-4-quinolinecarboxamide](/img/structure/B3504096.png)
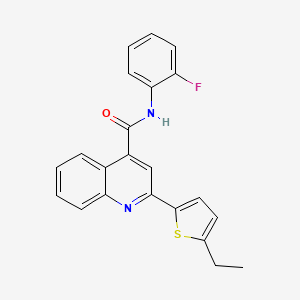
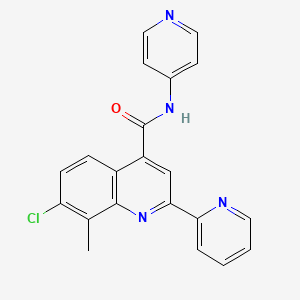
![N-(4-fluorophenyl)-2-{5-[(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]-1H-1,2,4-triazol-1-yl}acetamide](/img/structure/B3504120.png)